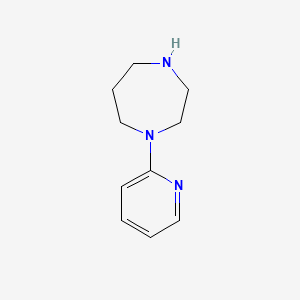

1-(Piridin-2-IL)-1,4-diazepano

Descripción general

Descripción

1-(Pyridin-2-yl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring, a seven-membered ring containing two nitrogen atoms, fused to a pyridine ring. This structure is of interest due to its potential applications in medicinal chemistry and material science. The presence of the pyridine and diazepane moieties offers a variety of interaction sites for biological targets, making it a valuable scaffold for drug development.

Synthesis Analysis

The synthesis of heterocyclic structures related to 1-(Pyridin-2-yl)-1,4-diazepane can be achieved through various methods. A novel four-component Ugi-type reaction has been developed to synthesize heterocyclic structures containing a pyrrolo[1,2-a][1,4]diazepine fragment, demonstrating the versatility of this approach for creating variously substituted compounds . Additionally, a convergent synthesis method has been reported for the creation of trisubstituted hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives, showcasing the use of l-phenylalanine triflate as an effective organocatalyst .

Molecular Structure Analysis

The molecular structure of compounds related to 1-(Pyridin-2-yl)-1,4-diazepane has been studied through various techniques. For instance, the X-ray crystal structure of a related compound, 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, has been solved, revealing a nonplanar molecule with a seven-membered diazepin-2-one moiety introducing torsion in the adjacent pyridine ring . NMR spectroscopy has also been employed to study the structure and dynamic properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of diazepine derivatives can lead to interesting transformations. For example, valence tautomerizations of fused 1,4-diazepines have been shown to trigger contractions to pyrrole derivatives, releasing HCN gas . This mechanism has been leveraged to develop a cascade strategy for constructing diazepines followed by ring contraction to afford pyrrolo[1,2-a]quinolines . Furthermore, photolysis of azido- or tetrazolo-pyridines in the presence of alcohols or amines can yield stable 1H-1,3-diazepines, often in high yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Pyridin-2-yl)-1,4-diazepane derivatives are influenced by their molecular structure. The degree of conjugation, planarity, and the presence of substituents can affect their reactivity and interaction with other molecules. For instance, the greater conjugation in a compound with a core seven-membered ring has been observed, despite the molecule being less planar overall . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.

Aplicaciones Científicas De Investigación

He realizado una búsqueda de las aplicaciones de investigación científica de “1-(Piridin-2-IL)-1,4-diazepano”, pero lamentablemente, los recursos en línea disponibles no proporcionan una lista detallada de aplicaciones únicas para este compuesto. Las fuentes mencionan sus posibles implicaciones en varios campos de investigación y su uso en la industria, pero no especifican las aplicaciones de una manera que permita un análisis exhaustivo como el que solicitó .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-pyridin-2-yl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-6-12-10(4-1)13-8-3-5-11-7-9-13/h1-2,4,6,11H,3,5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVVBOYHOANILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378245 | |

| Record name | 1-(PYRIDIN-2-YL)-1,4-DIAZEPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

287114-32-3 | |

| Record name | 1-(PYRIDIN-2-YL)-1,4-DIAZEPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

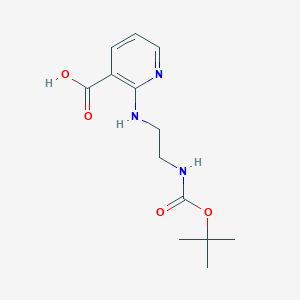

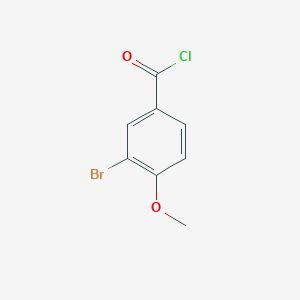

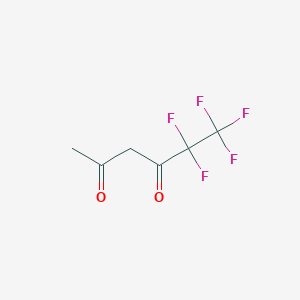

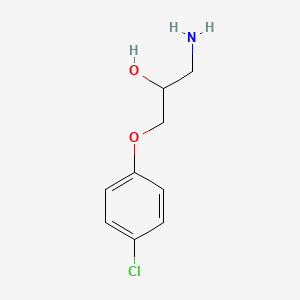

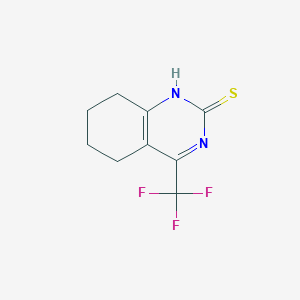

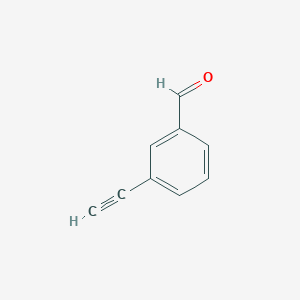

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)

![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)

![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)